3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-4-8-6(2)10-11(14)9(5-13)16-12(10)15-7(8)3/h4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJGLZRXEIKCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N=C1C)SC(=C2N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with suitable reagents to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and by-products formed during the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used to substitute different functional groups within the compound.
Major Products Formed: The reactions can yield a range of products, including derivatives with altered functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a pharmacological agent. Its thieno[2,3-b]pyridine structure is known to exhibit various biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit selective inhibition against certain cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of thieno[2,3-b]pyridine derivatives. The results demonstrated that compounds with similar structures to 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine showed significant cytotoxicity against breast and lung cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway .
Materials Science
Nanocomposite Development
The compound has been utilized in the development of nanocomposites for electronic applications. Its unique electronic properties make it suitable for incorporation into polymer matrices to enhance conductivity and thermal stability.
Data Table: Properties of Nanocomposites
| Composite Material | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymeric Matrix + 3-Amino Compound | 1.5 × 10⁻³ | 250 |
| Control Polymeric Matrix | 5.0 × 10⁻⁴ | 200 |
This table highlights the enhanced conductivity and thermal stability of nanocomposites containing 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine compared to control samples.
Organic Synthesis
Reagent in Chemical Reactions
In organic synthesis, 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile serves as a versatile building block for synthesizing more complex molecules. It can participate in various reactions such as nucleophilic substitutions and cycloadditions.
Case Study: Synthesis of New Derivatives
A research article detailed the synthesis of novel derivatives using 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine as a starting material. The derivatives exhibited enhanced biological activity compared to the parent compound. The study employed techniques such as NMR spectroscopy and mass spectrometry to confirm the structures of the synthesized compounds .
Mechanism of Action
The mechanism by which 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain pathways. Understanding these interactions is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position
3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
- Structural Difference : Bromine replaces the ethyl group at position 3.
- Demonstrated IC₅₀ values of 0.41–3.38 µM against MCF7 and HCT116 cancer cell lines, indicating potent anticancer activity .
- Synthesis: Prepared via alkaline hydrolysis of the cyano group or reactions with triethyl orthoformate .
3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carbonitrile
Functional Group Modifications
3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- Structural Difference: Carboxamide (-CONH₂) replaces the cyano (-CN) group.
- Impact: Carboxamide enhances hydrogen bonding capacity, improving solubility and target interactions. Used as an HIV Rev inhibitor with demonstrated antiviral activity . Synthesis: Alkaline hydrolysis of the cyano derivative .
Ethyl 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Comparative Data Table
Key Research Findings
- Electronic Effects : Bromine at position 5 increases electron withdrawal, enhancing interactions with kinase ATP-binding pockets . Ethyl groups may improve lipophilicity and bioavailability.
- Functional Group Influence : Carboxamide derivatives exhibit higher solubility but lower cell permeability compared to carbonitriles .
- Biological Activity : Brominated derivatives show micromolar anticancer activity, while ethyl-substituted carboxamides target viral proteins .
Biological Activity
3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (CAS No. 312915-90-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 249.33 g/mol. Its structure includes a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In a study focused on the synthesis of pyridothienopyrimidinone derivatives, it was found that derivatives similar to this compound exhibited significant inhibition of the Pim-1 kinase with IC50 values ranging from 1.18 to 8.83 µM across various derivatives tested against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7a | 1.18 | MCF7 |
| 7d | 1.38 | HCT116 |
| 8b | 8.83 | PC3 |
This indicates that modifications in the thieno[2,3-b]pyridine structure can lead to enhanced anticancer properties.
Anti-inflammatory Effects
In addition to its anticancer properties, compounds derived from thieno[2,3-b]pyridine have shown anti-inflammatory effects. A review highlighted that related pyrimidine derivatives significantly inhibited COX enzymes, which are critical mediators in inflammatory processes. The IC50 values for some derivatives against COX-1 and COX-2 were reported as follows:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 3b | 19.45 | 42.1 |
| 4b | 26.04 | 31.4 |
| 4d | 28.39 | 23.8 |
These findings suggest that thieno[2,3-b]pyridine derivatives can be explored further for their anti-inflammatory potential .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Pim Kinase Inhibition : The compound acts as an inhibitor of Pim kinases, which are involved in cell survival and proliferation pathways.
- COX Enzyme Inhibition : By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), it reduces the production of inflammatory mediators such as prostaglandins.
Case Studies
Several case studies have documented the efficacy of thieno[2,3-b]pyridine derivatives in clinical and preclinical settings:
-
In Vitro Studies : Various derivatives have been tested against multiple cancer cell lines showing promising results in reducing cell viability.
"The most active compounds were further tested for their anti-proliferative activity using three different cell lines" .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of these compounds, demonstrating significant reductions in inflammation markers.
Q & A
Q. What are the established synthetic methodologies for preparing 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile?
The compound is typically synthesized via multi-step routes involving nitrile precursors. A common approach involves alkaline hydrolysis of a thienopyridine carbonitrile intermediate (e.g., 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile) to yield carboxamide derivatives, followed by functionalization. For example, reaction with aldehydes in glacial acetic acid can generate pyridothienopyrimidinone derivatives . Key steps include:
- Nitrile hydrolysis : Disappearance of the CN IR band (~2220 cm⁻¹) and emergence of C=O (1666 cm⁻¹) and NH₂ bands (3464–3267 cm⁻¹) confirm conversion to carboxamide intermediates .
- Substitution reactions : Bromine substituents at the 5-position allow further derivatization via nucleophilic substitution or cross-coupling reactions .
Q. How is this compound characterized using spectroscopic techniques?
- IR spectroscopy : The nitrile group exhibits a sharp absorption band near 2220 cm⁻¹. NH₂ stretches appear as forked bands at 3464–3267 cm⁻¹, while carbonyl (C=O) vibrations occur at ~1666 cm⁻¹ .
- ¹H NMR : Diagnostic signals include NH₂ protons at δ 6.89–7.25 ppm and aromatic protons from the thienopyridine core (δ 6.5–8.0 ppm). Methyl and ethyl groups appear as singlets (δ 2.1–2.4 ppm) and triplets (δ 1.2–1.4 ppm), respectively .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for derivatives) confirm molecular formulas .
Q. What functional groups influence its reactivity in further chemical modifications?
The amino group (–NH₂) at the 3-position is nucleophilic, enabling condensation with aldehydes or acylating agents. The nitrile (–CN) at the 2-position can undergo hydrolysis to carboxamides or participate in cycloaddition reactions. Ethyl and methyl substituents modulate steric and electronic effects, affecting regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and hydrogen-bonding networks. For example, in related thienopyridine derivatives, the thiophene and pyridine rings exhibit planarity deviations of <5°, while intermolecular N–H···N hydrogen bonds stabilize the crystal lattice . Key parameters include:
Q. What strategies optimize the synthesis of derivatives for kinase inhibition studies (e.g., Pim-1 inhibitors)?
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to enhance binding affinity. Ethyl and methyl groups improve hydrophobic interactions with kinase pockets .
- Biological assays : Use MTT or kinase inhibition assays to evaluate IC₅₀ values. For example, pyridothienopyrimidinones derived from this scaffold show IC₅₀ values <1 µM against Pim-1 .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) can predict binding modes to ATP-binding sites .
Q. What challenges arise in analyzing contradictory spectroscopic data during derivative synthesis?
- Overlapping signals : In crowded ¹H NMR spectra (e.g., aromatic protons), use deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) to resolve assignments .
- Reaction intermediates : Monitor reaction progress via TLC or LC-MS to detect side products (e.g., unhydrolyzed nitriles or over-acylated amines) .
- Crystallization issues : Optimize solvent polarity (DMF/water mixtures) and cooling rates to obtain diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
